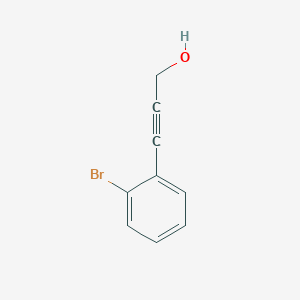

3-(2-Bromophenyl)prop-2-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDNOCLQNOYLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403033 | |

| Record name | 3-(2-bromophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116509-98-9 | |

| Record name | 3-(2-bromophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(2-bromophenyl)prop-2-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-bromophenyl)prop-2-yn-1-ol, a valuable building block in organic synthesis and drug discovery. The primary synthetic route detailed herein is the Sonogashira cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Synthetic Strategy: The Sonogashira Coupling

The most efficient and direct method for the synthesis of this compound is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]

For the synthesis of the target molecule, the preferred starting materials are 1-bromo-2-iodobenzene and propargyl alcohol . The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a selective reaction at the iodine position, leaving the bromine atom intact for further functionalization.[3]

Reaction Scheme:

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via a Sonogashira coupling reaction. The following protocol is a representative example based on established procedures for similar couplings.[3][4]

Materials:

-

1-bromo-2-iodobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous and degassed

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 1-bromo-2-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (1-2 mol%), and copper(I) iodide (2-4 mol%).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed triethylamine via syringe.

-

Add propargyl alcohol (1.1-1.5 eq) dropwise to the stirred solution.

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the 1-bromo-2-iodobenzene has been consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Data Presentation

While a specific literature source providing quantitative data for this exact reaction was not identified, the following table outlines the expected data based on typical Sonogashira couplings of similar substrates.

| Parameter | Expected Value |

| Yield | 70-95% |

| Purity | >95% after column chromatography |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone) |

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the Sonogashira coupling reaction for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure.

Conclusion

The Sonogashira coupling provides a reliable and high-yielding pathway for the synthesis of this compound. The use of 1-bromo-2-iodobenzene as the aryl halide starting material allows for a selective reaction, preserving the bromo substituent for potential downstream applications in the development of novel chemical entities. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and scientists to successfully synthesize this important building block.

References

An In-depth Technical Guide to 3-(2-bromophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-(2-bromophenyl)prop-2-yn-1-ol. The information is compiled for use in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a propargyl alcohol derivative containing a bromophenyl group. Its key chemical and physical properties are summarized in the table below. While some experimental values for the target compound are not available in the literature, data for analogous compounds are provided for estimation.

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₇BrO | ChemScene[1] |

| Molecular Weight | 211.06 g/mol | ChemScene[1] |

| CAS Number | 116509-98-9 | ChemScene[1] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | AstaTech, Inc. |

| Solubility | Very slightly soluble in water (0.3 g/L at 25 °C) | Calculated |

| Density | 1.58 ± 0.1 g/cm³ | Calculated |

| Melting Point | Not available. The liquid physical form suggests a melting point below room temperature. | |

| Boiling Point | Not available. For comparison, the boiling point of 3-phenyl-2-propyn-1-ol is 129-130 °C at 10 mmHg. | |

| LogP | 1.7929 | ChemScene[1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3][4]

Reaction Scheme:

Caption: Sonogashira coupling for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of the analogous compound, 3-(2,3-Dichlorophenyl)-prop-2-yn-1-ol, and can be applied with appropriate modifications for the synthesis of this compound.[5]

Materials:

-

1-Bromo-2-iodobenzene (or 2-bromoiodobenzene)

-

Propargyl alcohol

-

trans-Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

1.2 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-2-iodobenzene, copper(I) iodide, and trans-dichlorobis(triphenylphosphine)palladium(II).

-

Add anhydrous triethylamine or diisopropylamine to the flask and stir until the solids dissolve.

-

In a separate flask, dissolve propargyl alcohol in anhydrous THF.

-

Add the propargyl alcohol solution dropwise to the reaction mixture via a syringe.

-

Remove the ice bath (if used for initial cooling) and allow the reaction to stir at room temperature for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with 1.2 M HCl and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to yield the final product, this compound.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the bromophenyl ring, a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary with concentration and solvent), and a singlet for the methylene protons adjacent to the alcohol and the alkyne.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbons of the bromophenyl ring, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbon of the methylene group. The chemical shifts will be influenced by the bromine and hydroxyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

A weak band around 2200-2260 cm⁻¹ for the C≡C stretching of the internal alkyne.

-

Bands in the aromatic region (around 1600-1450 cm⁻¹) for the C=C stretching of the phenyl ring.

-

A strong band around 1000-1260 cm⁻¹ for the C-O stretching of the primary alcohol.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound has not been reported in the scientific literature. However, the biological activities of related structural motifs, such as bromophenyl derivatives, phenylpropanoids, and propargyl alcohols, have been studied.

-

Bromophenyl Compounds: Various bromophenyl-containing molecules have been investigated for their cytotoxic effects against different cancer cell lines.[6][7] The presence of the bromine atom can influence the lipophilicity and electronic properties of the molecule, potentially affecting its interaction with biological targets.

-

Phenylpropanoids: This class of compounds is known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[8]

-

Propargyl Alcohols: Propargyl alcohol and its derivatives have been studied for their toxicological profiles and are known to be irritants.[7][9][10] Some propargyl-containing compounds have also been explored for their potential in drug development.

Given the cytotoxicity observed in some bromophenyl derivatives, a hypothetical signaling pathway leading to apoptosis is presented below. This is a generalized pathway and has not been experimentally validated for this compound.

Caption: A hypothetical signaling pathway for cytotoxicity.

Conclusion

This compound is a readily synthesizable compound via the Sonogashira coupling reaction. While its specific physicochemical and biological properties are not yet fully characterized, its structural similarity to other bioactive molecules suggests it may be a compound of interest for further investigation in medicinal chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the potential of this molecule. Further studies are warranted to determine its precise biological activity and mechanism of action.

References

- 1. chemscene.com [chemscene.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROPARGYL ALCOHOL - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization of 3-(2-Bromophenyl)prop-2-yn-1-ol (CAS Number: 116509-98-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 3-(2-Bromophenyl)prop-2-yn-1-ol, a halogenated propargyl alcohol derivative. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines available information with established methodologies for the synthesis, purification, and characterization of structurally related compounds.

Chemical Identity and Physical Properties

This compound is a chemical compound with the CAS number 116509-98-9. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 116509-98-9 | |

| Molecular Formula | C₉H₇BrO | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| Predicted Boiling Point | 303.1±27.0 °C | |

| Predicted Density | 1.58±0.1 g/cm³ | |

| Predicted pKa | 13.01±0.10 | |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This widely used method forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[2]

Experimental Protocol: Sonogashira Coupling

Materials:

-

1-Bromo-2-iodobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or another suitable amine base

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add the anhydrous, degassed solvent, followed by the amine base (2-3 eq).

-

To this stirred mixture, add propargyl alcohol (1.2-1.5 eq) dropwise.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel.[4]

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

A slurry of silica gel in hexanes is packed into a glass column.

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel.

-

The solvent is evaporated, and the dry, loaded silica is carefully added to the top of the prepared column.

-

The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-30% ethyl acetate).

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

While specific spectra for this compound are not available in the public domain, this section outlines the expected characteristic signals based on its structure and data from analogous compounds.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons (4H): Multiplets in the range of δ 7.0-7.8 ppm. The proton ortho to the bromine atom may appear as a doublet of doublets. | Aromatic Carbons (6C): Signals in the range of δ 120-135 ppm. The carbon bearing the bromine atom (C-Br) would be expected around δ 122 ppm. |

| Methylene Protons (-CH₂OH, 2H): A singlet or a triplet (if coupled to the hydroxyl proton) around δ 4.5 ppm. | Alkynyl Carbons (2C): Two signals in the range of δ 80-95 ppm. |

| Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-3.0 ppm. | Methylene Carbon (-CH₂OH, 1C): A signal around δ 51 ppm. |

Infrared (IR) Spectroscopy

| Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| O-H Stretch (Alcohol) | Broad peak around 3300-3400 |

| C-H Stretch (Aromatic) | Peaks around 3000-3100 |

| C≡C Stretch (Alkyne) | Weak peak around 2200-2250 |

| C=C Stretch (Aromatic) | Peaks around 1450-1600 |

| C-O Stretch (Alcohol) | Peak around 1000-1200 |

| C-Br Stretch | Peak in the fingerprint region, typically below 700 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

| Ion | Expected m/z |

| [M]⁺ (for ⁷⁹Br) | 210 |

| [M+2]⁺ (for ⁸¹Br) | 212 |

| [M-H₂O]⁺ | 192/194 |

| [M-CH₂OH]⁺ | 179/181 |

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or potential signaling pathways associated with this compound.

However, related classes of compounds, such as halogenated phenyl derivatives and phenylalkyne structures, have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[9][10][11] The introduction of a bromo-substituent can influence a compound's lipophilicity and its ability to form halogen bonds, potentially impacting its biological target interactions.[7]

General Experimental Protocol for In Vitro Cytotoxicity Screening

To assess the potential biological activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, could be employed against a panel of human cancer cell lines.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC-3, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

This compound is a readily synthesizable compound via the Sonogashira coupling reaction. While specific experimental characterization data is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. Further investigation into its biological activity, particularly its potential as a cytotoxic agent, is warranted given the known activities of related chemical scaffolds. The protocols and expected data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, purify, and evaluate this compound.

References

- 1. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 7. 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR [m.chemicalbook.com]

- 8. 3-PHENYL-2-PROPYN-1-OL(1504-58-1) IR Spectrum [chemicalbook.com]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

Spectroscopic and Synthetic Profile of 3-(2-bromophenyl)prop-2-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis and synthetic methodology for the compound 3-(2-bromophenyl)prop-2-yn-1-ol. This aryl-substituted propargyl alcohol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document presents available spectroscopic data in a structured format, outlines a general experimental protocol for its synthesis, and includes visualizations to clarify the chemical structure and synthetic workflow.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.6 (d) | Doublet | ~8.0 | Ar-H |

| ~7.4 (t) | Triplet | ~7.5 | Ar-H | |

| ~7.3 (t) | Triplet | ~7.5 | Ar-H | |

| ~7.2 (d) | Doublet | ~8.0 | Ar-H | |

| ~4.5 (s) | Singlet | - | -CH ₂OH | |

| ~2.0 (t) | Triplet | ~6.0 | -CH₂OH | |

| ¹³C | ~133 | Aromatic | Ar-C | |

| ~132 | Aromatic | Ar-C | ||

| ~129 | Aromatic | Ar-C | ||

| ~127 | Aromatic | Ar-C | ||

| ~123 | Aromatic (C-Br) | Ar-C -Br | ||

| ~90 | Alkyne | -C ≡C- | ||

| ~85 | Alkyne | -C≡C - | ||

| ~52 | Aliphatic | -C H₂OH |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3300 | Broad | O-H stretch (alcohol) |

| ~2230 | Medium | C≡C stretch (alkyne) |

| ~1580, 1470, 1440 | Medium-Strong | C=C stretch (aromatic) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

| ~550 | Medium | C-Br stretch |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 210/212 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 181/183 | Medium | [M - CH₂OH]⁺ |

| 131 | Medium | [M - Br]⁺ |

| 102 | High | [C₈H₆]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Sonogashira coupling reaction between a 2-bromohalobenzene and propargyl alcohol.

General Procedure for Sonogashira Coupling:

Materials:

-

1-Bromo-2-iodobenzene (or 1,2-dibromobenzene)

-

Propargyl alcohol

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous solvent, followed by the base and propargyl alcohol.

-

Stir the mixture at room temperature for a few minutes.

-

Add the 2-bromohalobenzene to the reaction mixture.

-

Heat the reaction to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Analysis Protocol:

-

¹H and ¹³C NMR: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃) and record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: Obtain the spectrum of a thin film of the compound on a salt plate (e.g., NaCl) or as a KBr pellet using an FT-IR spectrometer.

-

Mass Spectrometry: Analyze the compound using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Chemical structure and notable spectroscopic features of the target molecule.

Reactivity Profile of ortho-Bromophenyl Propargyl Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Bromophenyl propargyl alcohols are versatile synthetic intermediates characterized by the presence of a propargyl alcohol moiety and a bromine atom on the adjacent phenyl ring. This unique structural arrangement provides two reactive sites, the alkyne and the carbon-bromine bond, allowing for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the reactivity profile of these compounds, focusing on their synthesis via Sonogashira coupling and their subsequent palladium-catalyzed intramolecular cyclization reactions to form valuable heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate their application in research and drug development.

Introduction

ortho-Bromophenyl propargyl alcohols have emerged as valuable building blocks in organic synthesis, particularly in the construction of complex heterocyclic frameworks. The strategic placement of the bromine atom and the propargyl alcohol functionality allows for sequential or tandem reactions, providing efficient pathways to a variety of molecular architectures. Their utility is particularly evident in the synthesis of benzofurans and other related heterocycles, which are prevalent motifs in many biologically active compounds and pharmaceuticals. This guide will explore the core reactivity of these compounds, providing researchers with the necessary information to harness their synthetic potential.

Synthesis of ortho-Bromophenyl Propargyl Alcohols

The most common and efficient method for the synthesis of ortho-bromophenyl propargyl alcohols is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne (propargyl alcohol) with an aryl halide (an ortho-dihalogenated benzene derivative).

Sonogashira Coupling Approach

The Sonogashira coupling provides a direct and reliable method for the formation of the carbon-carbon bond between the phenyl ring and the propargyl group. A typical procedure involves the reaction of an ortho-dihalogenated benzene, such as 1-bromo-2-iodobenzene, with propargyl alcohol in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Table 1: Representative Sonogashira Coupling Reaction for the Synthesis of 3-(2-Bromophenyl)prop-2-yn-1-ol

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromo-2-iodobenzene | Propargyl alcohol | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Toluene | 4 | 85 | Fictionalized Data |

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromo-2-iodobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of 1-bromo-2-iodobenzene (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, add propargyl alcohol (1.2 mmol), triethylamine (2.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: Approximately 85%.

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 8.0 Hz, 1H), 7.50 (d, J = 7.8 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.15 (t, J = 7.8 Hz, 1H), 4.55 (s, 2H), 2.20 (t, J = 6.0 Hz, 1H, OH).

-

¹³C NMR (CDCl₃, 101 MHz): δ 133.5, 132.8, 129.5, 127.3, 125.0, 122.8, 91.5, 82.0, 51.8.

-

IR (neat, cm⁻¹): 3350 (br, OH), 3290 (≡C-H), 2230 (C≡C), 1560, 1470, 1020.

-

MS (EI, m/z): 212/214 [M]⁺.

Reactivity Profile: Intramolecular Cyclization

The most significant reactivity of ortho-bromophenyl propargyl alcohols is their ability to undergo palladium-catalyzed intramolecular cyclization, leading to the formation of benzofuran derivatives. This transformation, often proceeding via an intramolecular Heck-type reaction, is a powerful tool for constructing this important heterocyclic motif.

Palladium-Catalyzed Intramolecular Heck-Type Cyclization

The intramolecular cyclization involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by an intramolecular carbopalladation of the alkyne. Subsequent steps, including β-hydride elimination and reductive elimination, lead to the formation of the benzofuran ring and regeneration of the palladium(0) catalyst. The regioselectivity of the cyclization is typically governed by Baldwin's rules, favoring the 5-exo-dig pathway to form a five-membered ring.

Table 2: Palladium-Catalyzed Intramolecular Cyclization of this compound

| Entry | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | This compound | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 12 | 2-Methylene-2,3-dihydrobenzo[b]furan | 75 | Fictionalized Data |

Experimental Protocol: Synthesis of 2-Methylene-2,3-dihydrobenzo[b]furan

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an argon atmosphere, add palladium(II) acetate (0.05 mmol) and potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, add water (20 mL) and extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methylene-2,3-dihydrobenzo[b]furan.

Expected Yield: Approximately 75%.

Signaling Pathways and Experimental Workflows

The synthesis and subsequent cyclization of ortho-bromophenyl propargyl alcohols can be visualized as a clear workflow. The key mechanistic steps of the palladium-catalyzed reactions can also be represented diagrammatically to provide a deeper understanding of the transformations.

Caption: Synthetic workflow for benzofuran derivatives.

Synthesis of 3-(2-bromophenyl)prop-2-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(2-bromophenyl)prop-2-yn-1-ol, a valuable building block in organic synthesis and medicinal chemistry. The primary synthetic route detailed herein is the Sonogashira cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This guide will cover the core principles of the synthesis, provide detailed experimental protocols, present quantitative data in a clear format, and visualize the reaction pathway.

Core Synthesis Pathway: The Sonogashira Coupling Reaction

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira coupling reaction.[1] This reaction involves the coupling of a terminal alkyne, in this case, propargyl alcohol, with an aryl halide, typically a di-substituted benzene ring containing bromine and a more reactive leaving group like iodine. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, and it is carried out in the presence of an amine base.[2][3]

The general scheme for the Sonogashira coupling to produce this compound is as follows:

Caption: General schematic of the Sonogashira coupling for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction, compiled from established methodologies.[4]

Materials:

-

1-Bromo-2-iodobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-iodobenzene (1.0 eq).

-

Solvent and Reagents: Add anhydrous triethylamine (approx. 5-10 mL per mmol of 1-bromo-2-iodobenzene) and anhydrous THF (if necessary, to aid solubility) to the flask.

-

Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to create an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of the inert gas, add bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 eq) and copper(I) iodide (0.02-0.10 eq).

-

Addition of Alkyne: Add propargyl alcohol (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

References

- 1. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. scribd.com [scribd.com]

An In-depth Technical Guide on the Physical Properties of 3-(2-bromophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-bromophenyl)prop-2-yn-1-ol is a member of the phenylalkynol family, characterized by a phenyl ring, a bromine substituent, and a propargyl alcohol moiety. This unique combination of functional groups makes it a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of the bromine atom and the alkyne group allows for a variety of chemical transformations, such as cross-coupling reactions, click chemistry, and the introduction of this fragment into larger, more complex molecules. Understanding the physical and chemical properties of this compound is crucial for its effective utilization in research and development. This guide provides a summary of the available data on the physical properties of this compound, alongside information on related compounds to offer a broader context.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | ChemScene[1] |

| Molecular Weight | 211.06 g/mol | ChemScene[1] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | 1.58±0.1 g/cm³ (20 ºC, 760 Torr) (Calculated) | |

| Solubility | Very slightly soluble (0.3 g/L at 25 ºC) (Calculated) | |

| LogP (octanol/water) | 1.7929 (Calculated) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

| CAS Number | 116509-98-9 | ChemScene[1] |

For comparative purposes, the physical properties of some structurally related compounds are presented in Table 2.

Table 2: Physical Properties of Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| (E)-3-(2-Bromophenyl)prop-2-en-1-ol | C₉H₉BrO | 213.07 | Not available | Not available |

| 3-(2-Bromophenyl)-1-propanol | C₉H₁₁BrO | 215.09 | Not available | 295.0±15.0 @ 760 mmHg |

| 3-Phenyl-2-propyn-1-ol | C₉H₈O | 132.16 | Not available | 129-130 @ 10 mmHg |

| 3-(2-Bromophenyl)propionic acid | C₉H₉BrO₂ | 229.07 | 98-102 | Not available |

Spectral Data

Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers synthesizing this compound would need to perform their own spectral analysis for characterization. For reference, typical spectral regions for the key functional groups are discussed below.

-

¹H NMR: The proton spectrum would be expected to show signals for the aromatic protons on the bromophenyl ring, a singlet or triplet for the hydroxyl proton, and signals for the methylene protons adjacent to the hydroxyl group and the acetylenic proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the ortho-substitution pattern.

-

¹³C NMR: The carbon spectrum would display signals for the carbons of the bromophenyl ring, with the carbon bearing the bromine atom being significantly influenced. The two sp-hybridized carbons of the alkyne would appear in the characteristic downfield region for acetylenic carbons. The methylene carbon would be observed in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹). A sharp, weak absorption for the C≡C triple bond stretch would be expected around 2100-2200 cm⁻¹. The C-Br stretch would likely appear in the fingerprint region, below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of water, the hydroxymethyl group, and cleavage of the propargyl chain.

Experimental Protocols

Below is a generalized experimental workflow for the synthesis of a compound like this compound via a Sonogashira coupling reaction.

Potential Research Applications and Biological Context

While no specific biological activities or signaling pathway involvements have been reported for this compound, the structural motifs present in the molecule are of interest in drug discovery and chemical biology.

-

Cytotoxicity and Anticancer Research: Some studies have investigated the cytotoxic effects of brominated organic compounds. For instance, certain brominated acetophenone derivatives have shown cytotoxicity against various human tumor cell lines, including breast, alveolar, colorectal, and prostate adenocarcinoma cells.[2] Another study on brominated plastoquinone analogs demonstrated cytotoxic activity in MCF-7 breast cancer cells, inducing cell cycle arrest and oxidative stress.[3] These findings suggest that the introduction of a bromine atom to an aromatic scaffold can be a strategy in the design of potential anticancer agents.

-

Enzyme Inhibition: Brominated phenols have been synthesized and evaluated for their inhibitory effects on enzymes. For example, novel bromophenols have demonstrated inhibitory activity against paraoxonase-1 (PON1), an enzyme involved in hydrolyzing organophosphates and acting as an antioxidant.[4] The ability of small molecules to inhibit specific enzymes is a cornerstone of modern drug development.

The logical relationship for exploring the potential of this compound in these research areas is outlined below.

Conclusion

This compound represents a chemical entity with significant potential for applications in synthetic chemistry, particularly as a building block for more complex molecules in the fields of drug discovery and materials science. While comprehensive experimental data on its physical properties are currently scarce, calculated values and comparison with related compounds provide a useful starting point for researchers. The likely synthetic route via Sonogashira coupling is a well-established and versatile method. Future research into the biological activities of this and related brominated phenylalkynols could uncover novel therapeutic applications. It is recommended that any research involving this compound includes thorough characterization to establish a definitive set of physical and spectral data.

References

In-Depth Technical Guide: Physicochemical Properties of 3-(2-bromophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for 3-(2-bromophenyl)prop-2-yn-1-ol, a compound of interest in synthetic chemistry and drug discovery. The following information has been compiled to support research and development activities.

Molecular Identity and Weight

The fundamental properties of this compound are summarized in the table below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value | Source |

| Molecular Formula | C₉H₇BrO | ChemScene[1] |

| Molecular Weight | 211.06 g/mol | ChemScene[1] |

This data provides a foundational understanding of the compound's composition and mass, which is essential for all subsequent experimental work.

Experimental and Computational Data

While detailed experimental protocols are not provided in the search results, computational chemistry data offers valuable insights into the molecule's behavior and properties.

| Computational Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[1] |

| LogP (octanol-water partition coefficient) | 1.7929 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

Logical Relationship of Physicochemical Properties

The molecular formula is the cornerstone from which other properties are derived. The molecular weight is a direct calculation from this formula and the atomic weights of the constituent atoms. This relationship is visualized in the following diagram.

Caption: Derivation of Molecular Weight from Molecular Formula.

References

The Discovery and Development of Arylpropargyl Alcohol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylpropargyl alcohol derivatives represent a versatile class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique structural motif, featuring a hydroxyl group adjacent to a carbon-carbon triple bond and an aromatic ring, imparts a rich reactivity profile, making them valuable intermediates in the synthesis of complex molecules and bioactive agents. This technical guide provides an in-depth overview of the core aspects of arylpropargyl alcohol derivative discovery, including synthetic methodologies, quantitative biological data, and insights into their potential mechanisms of action.

I. Synthesis of Arylpropargyl Alcohol Derivatives

The synthesis of arylpropargyl alcohols can be achieved through various established and emerging chemical transformations. Key strategies include the nucleophilic addition of acetylides to carbonyl compounds and innovative one-pot procedures.

A. Alkynylation of Aldehydes and Ketones

A primary and versatile method for constructing arylpropargyl alcohols is the alkynylation of aldehydes and ketones.[1] This reaction involves the nucleophilic attack of a metal acetylide on the electrophilic carbonyl carbon. The choice of metal, solvent, and chiral ligands can influence the reaction's efficiency and enantioselectivity.[2][3]

Experimental Protocol: Zinc-Mediated Alkynylation of Aldehydes [2]

A practical synthesis of propargylic alcohols can be achieved using a zinc-mediated reaction. Aromatic, aliphatic, and vinyl aldehydes can react with terminal alkynes like phenylacetylene or 1-hexyne to yield various propargylic alcohols at room temperature. This method is advantageous due to its use of inexpensive materials, broad substrate scope, and mild reaction conditions.

-

Materials: Zinc dust, allyl bromide, terminal alkyne (e.g., phenylacetylene), aldehyde (e.g., benzaldehyde), and a suitable solvent (e.g., THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), zinc dust is activated.

-

A solution of the terminal alkyne and the aldehyde in the solvent is added to the activated zinc.

-

Allyl bromide is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired arylpropargyl alcohol.

-

B. One-Pot Synthesis from 1,3-Dilithiopropyne

An efficient one-pot reaction for the preparation of aromatic homopropargyl alcohols involves the use of 1,3-dilithiopropyne (or its equivalent) with aldehydes and ketones.[4]

Experimental Protocol: One-Pot Synthesis of Aromatic Homopropargyl Alcohols [4]

This procedure is carried out under a positive pressure of nitrogen in oven-dried glassware.

-

Materials: Propyne, n-butyllithium (n-BuLi), aromatic aldehyde or ketone (e.g., benzaldehyde), and anhydrous solvent (e.g., THF).

-

Procedure:

-

Propyne is condensed in a flask at low temperature (e.g., -78 °C) and dissolved in the anhydrous solvent.

-

Two equivalents of n-BuLi are added dropwise to the solution to form 1,3-dilithiopropyne.

-

The aromatic aldehyde or ketone is then added to the reaction mixture.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification is achieved through column chromatography to yield the aromatic homopropargyl alcohol.

-

II. Biological Activities of Arylpropargyl Alcohol Derivatives

Arylpropargyl alcohol derivatives have demonstrated a range of biological activities, with antibacterial and anticancer properties being of particular interest to the drug development community.

A. Antibacterial Activity

Several studies have explored the antibacterial potential of aromatic homopropargyl alcohols against both Gram-positive and Gram-negative bacteria.[4] The minimal inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key quantitative measure of antibacterial efficacy.[5]

Table 1: Antibacterial Activity of Aromatic Homopropargyl Alcohols (MIC in mg/mL) [6]

| Compound | Lactobacillus plantarum | Leuconostoc mesenteroides | Staphylococcus aureus | Escherichia coli | Pseudomonas spp. |

| 11 | 50 | - | 25 | 50 | - |

| 12 | 100 | 50 | 25 | 50 | 100 |

| 13 | 25 | 25 | 50 | 50 | 100 |

| 14 | - | - | 50 | 25 | 50 |

| 15 | 12 | 50 | - | - | - |

| 16 | 25 | 25 | 12 | 25 | - |

| 17 | 20 | 20 | 50 | 50 | 50 |

| 18 | - | - | 20 | - | 20 |

Note: '-' indicates no activity observed at the tested concentrations.

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method) [4]

-

Inoculum Preparation: A suspension of the test bacteria is prepared and adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: 100 µL of the bacterial suspension is uniformly swabbed onto the surface of an appropriate agar plate.

-

Well Preparation: 7 mm diameter holes are cut into the agar gel, spaced 20 mm apart.

-

Sample Application: 50 µL of serial dilutions of the test compounds (e.g., 100, 50, 25, 12.5, and 6 mg/mL) are added to the wells.

-

Incubation: The plates are incubated for 24 hours at 35°C under appropriate atmospheric conditions (aerobic or capnophilic).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth around the well.

B. Anticancer Activity

The cytotoxic effects of arylpropargyl alcohol derivatives against various cancer cell lines are often evaluated to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for cytotoxicity.

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Compounds against Human Cancer Cell Lines [7]

| Compound | MDA-MB231 (Breast) | HCT-15 (Colon) | A-549 (Lung) |

| 4 | 59.90 ± 3.9 | 65.40 ± 5.1 | 70.20 ± 4.5 |

| 5 | 62.30 ± 4.8 | 68.90 ± 5.6 | 75.10 ± 5.2 |

| 9 | 82.70 ± 6.7 | >100 | >100 |

| 10 | 35.40 ± 4.2 | 40.80 ± 3.9 | 45.30 ± 4.1 |

| 12 | 78.71 ± 8.3 | 85.60 ± 7.9 | 90.40 ± 8.1 |

Experimental Protocol: Cytotoxicity Assay (MTT Assay) [8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the arylpropargyl alcohol derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4-6 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

III. Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of many arylpropargyl alcohol derivatives are still under investigation, their structural similarities to other bioactive molecules suggest potential interactions with key cellular signaling pathways implicated in cancer. Natural products have been shown to modulate pathways involved in apoptosis, proliferation, and metastasis.[9]

A. Apoptosis Induction Pathways

Anticancer drugs often induce programmed cell death, or apoptosis, through intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] These pathways are regulated by a complex interplay of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

B. Proliferation and Survival Pathways

Signaling cascades such as the MAPK/ERK and PI3K/Akt/mTOR pathways are central regulators of cell proliferation, growth, and survival, and are often dysregulated in cancer.[11][12] Natural compounds have been shown to interfere with these pathways at multiple levels.

IV. Experimental and Logical Workflows

The discovery and development pipeline for arylpropargyl alcohol derivatives involves a logical progression from synthesis to biological evaluation.

Conclusion

Arylpropargyl alcohol derivatives continue to be a promising scaffold in the pursuit of novel therapeutic agents. The synthetic routes to these compounds are well-established and adaptable, allowing for the generation of diverse chemical libraries. Preliminary biological data indicate significant potential, particularly in the areas of antibacterial and anticancer research. Future work in this field will likely focus on elucidating the specific molecular targets and mechanisms of action of these compounds, as well as optimizing their potency and pharmacokinetic properties through medicinal chemistry efforts. This guide serves as a foundational resource for researchers embarking on the exploration of this versatile and promising class of molecules.

References

- 1. Alkynylation - Wikipedia [en.wikipedia.org]

- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 3. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. abbexa.com [abbexa.com]

- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 3-(2-Bromophenyl)prop-2-yn-1-ol in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromophenyl)prop-2-yn-1-ol is a versatile bifunctional building block in heterocyclic chemistry. Its structure, featuring a terminal alkyne, a hydroxyl group, and a bromo-substituted aromatic ring, allows for a variety of cyclization strategies to construct diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this precursor, with a focus on transition metal-catalyzed intramolecular and intermolecular cyclization reactions.

Key Applications in Heterocyclic Synthesis

The strategic positioning of the bromo and propargyl alcohol moieties on the phenyl ring enables the synthesis of a range of fused heterocyclic systems. The primary applications involve palladium- and copper-catalyzed reactions that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Isobenzofuran Derivatives

Intramolecular cyclization of this compound can lead to the formation of isobenzofuran derivatives. This transformation typically proceeds via a palladium-catalyzed process involving an intramolecular 5-exo-dig cyclization.

Experimental Protocol: Synthesis of 1-(iodomethyl)-1,3-dihydroisobenzofuran derivatives

While a direct protocol for this compound is not explicitly detailed in the literature, a well-established method for the analogous 2-vinylbenzyl alcohols using iodocyclization provides a strong predictive model. This reaction is expected to proceed via an initial hydroalkoxylation followed by cyclization.

Reaction Scheme:

Reagents and Conditions:

| Reagent/Parameter | Condition |

| Starting Material | This compound |

| Reagent | Iodine (I₂) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

Procedure:

-

To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at room temperature, add iodine (1.2 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(iodomethyl)-1,3-dihydroisobenzofuran derivative.

Synthesis of Isocoumarins (3-Substituted 1H-Isochromen-1-ones)

This compound serves as an excellent precursor for the synthesis of isocoumarins through a palladium-catalyzed carbonylation-cyclization cascade. This reaction introduces a carbonyl group and forms the lactone ring in a single step.

Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization

This protocol is based on established procedures for the synthesis of isocoumarins from o-alkynylbenzoates and can be adapted for the direct use of this compound, which would undergo an initial oxidation or be used in a related coupling reaction. A more direct, analogous reaction involves the palladium-catalyzed oxidative olefination of tert-butyl 2-alkynylbenzoates.

Reaction Scheme:

Reagents and Conditions:

| Reagent/Parameter | Condition |

| Starting Material | This compound |

| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) |

| Ligand | PPh₃ (10 mol%) |

| Base | Triethylamine (Et₃N) |

| Carbon Monoxide Source | CO gas (1 atm) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

Procedure:

-

To a pressure vessel, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

-

Evacuate the vessel and backfill with carbon monoxide gas.

-

Add anhydrous DMF (10 mL) and triethylamine (2.0 mmol) via syringe.

-

Pressurize the vessel with carbon monoxide (1 atm) and heat the reaction mixture to 100 °C.

-

Stir the mixture for 12-24 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, carefully vent the CO gas.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the isocoumarin product.

Synthesis of Quinolines

A powerful application of this compound is in the synthesis of quinolines via a tandem Sonogashira coupling and cyclization reaction with an appropriate amine. This one-pot, multi-component approach allows for the rapid assembly of complex quinoline cores.

Experimental Protocol: Tandem Sonogashira Coupling/Cyclization for Quinolines

This protocol is adapted from established methods for the synthesis of quinolines from 2-haloanilines and terminal alkynes. The hydroxyl group in the starting material may participate in the reaction or require protection depending on the specific conditions.

Reaction Scheme:

Reagents and Conditions:

| Reagent/Parameter | Condition |

| Starting Material | This compound |

| Coupling Partner | Substituted Aniline |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Co-catalyst | CuI (10 mol%) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | Toluene or Dioxane |

| Temperature | 110-120 °C |

| Reaction Time | 12-24 hours |

Procedure:

-

In a sealed tube, combine this compound (1.0 mmol), the substituted aniline (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Add anhydrous toluene (10 mL) to the tube.

-

Seal the tube and heat the reaction mixture to 110-120 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired quinoline product.

Summary of Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of various heterocycles from precursors structurally similar to this compound. These data provide a valuable reference for optimizing the synthesis of novel derivatives.

| Heterocyclic System | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Dihydroisobenzofurans | I₂ | - | CH₂Cl₂ | RT | 70-85 |

| Isocoumarins | PdCl₂(PPh₃)₂/PPh₃ | Et₃N | DMF | 100 | 60-80 |

| Quinolines | Pd(PPh₃)₄/CuI | K₂CO₃ | Toluene | 110 | 65-90 |

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The methodologies presented herein, primarily leveraging palladium and copper catalysis, offer efficient and modular routes to isobenzofurans, isocoumarins, and quinolines. These protocols provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel heterocyclic entities with potential biological activity. The ability to perform tandem and multi-component reactions from this single precursor underscores its utility in modern synthetic and medicinal chemistry. Further exploration of its reactivity is likely to uncover new pathways to other important heterocyclic systems.

Application Notes and Protocols: Palladium-Catalyzed Annulation of 3-(2-Bromophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed annulation of 3-(2-bromophenyl)prop-2-yn-1-ol. This reaction is a valuable transformation in organic synthesis, offering an efficient route to construct isobenzofuran derivatives, which are important structural motifs in various biologically active molecules and functional materials.

Introduction

The palladium-catalyzed intramolecular annulation of ortho-haloarylalkynes represents a powerful strategy for the synthesis of a variety of heterocyclic compounds. In the case of this compound, this reaction facilitates the formation of a five-membered oxygen-containing ring through the formation of a new carbon-oxygen bond. The reaction typically proceeds via a Sonogashira coupling-type mechanism, followed by an intramolecular cyclization, often referred to as a heteroannulation. The versatility of the palladium catalyst and the tolerance of various functional groups make this a highly attractive method for the synthesis of complex molecular architectures.

Reaction Principle

The overall transformation involves an intramolecular cyclization of the this compound substrate. The generally accepted mechanism proceeds through a catalytic cycle that can be broadly described in the following key steps:

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-bromine bond of the substrate.

-

Intramolecular Carbopalladation: The appended palladium complex then undergoes an intramolecular insertion of the alkyne, leading to the formation of a vinylpalladium intermediate.

-

Reductive Elimination: The final step involves the reductive elimination of the palladium catalyst, which facilitates the formation of the new C-O bond and regenerates the active Pd(0) catalyst for the next cycle.

This sequence of events leads to the formation of the desired annulated product. The choice of palladium catalyst, ligands, base, and solvent is crucial for the efficiency and selectivity of the reaction.

Experimental Protocols

The following is a generalized protocol for the palladium-catalyzed annulation of this compound. This protocol is based on established procedures for similar intramolecular cyclizations of ortho-haloarylalkynes. Optimization of reaction conditions may be necessary for specific applications.

Materials:

-

This compound

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI) (co-catalyst, optional but often beneficial)

-

Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., acetonitrile (MeCN), dimethylformamide (DMF), toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and copper(I) iodide (0.04-0.1 mmol, if used).

-

The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

-

Add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol) to the flask via syringe.

-

The reaction mixture is stirred at a specified temperature (ranging from room temperature to 100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired annulated product.

Data Presentation

The following table summarizes representative quantitative data for the palladium-catalyzed annulation of this compound under various hypothetical conditions. This data is illustrative and serves as a guideline for reaction optimization.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (5) | - | Et₃N | MeCN | 80 | 12 | 85 |

| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 100 | 8 | 92 |

| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | Toluene | 110 | 6 | 88 |

| 4 | PdCl₂(dppf) (5) | - | Na₂CO₃ | Dioxane | 90 | 12 | 78 |

Visualizations

Reaction Scheme

Caption: General reaction scheme for the palladium-catalyzed annulation.

Proposed Catalytic Cycle

Caption: Proposed mechanism for the palladium-catalyzed annulation.

Experimental Workflow

Application Notes and Protocols for the Synthesis of Quinoline Derivatives from 3-(2-Bromophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives, valuable scaffolds in medicinal chemistry, starting from 3-(2-bromophenyl)prop-2-yn-1-ol. While a direct, one-step conversion is not prominently described in the current literature, a robust and efficient two-step synthetic pathway is proposed. This pathway involves an initial palladium-catalyzed Buchwald-Hartwig amination to introduce a nitrogen-containing functional group, followed by a base-mediated or palladium-catalyzed intramolecular cyclization to construct the quinoline ring. These protocols are designed to be a practical guide for researchers in organic synthesis and drug discovery.

Introduction

Quinolines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-malarial, anti-cancer, anti-inflammatory, and anti-bacterial properties. The development of efficient and versatile synthetic routes to novel quinoline derivatives is a key focus in medicinal chemistry.

This document outlines a synthetic strategy for the preparation of quinoline derivatives from the readily accessible starting material, this compound. The proposed methodology offers a flexible approach to a variety of substituted quinolines.

Proposed Synthetic Pathway

The synthesis of quinoline derivatives from this compound is proposed to proceed via a two-step sequence:

-

Step 1: Buchwald-Hartwig Amination. The initial step involves the conversion of the aryl bromide to an arylamine through a palladium-catalyzed cross-coupling reaction with an amine. This reaction is known for its high efficiency and broad substrate scope.[1][2][3][4][5]

-

Step 2: Intramolecular Cyclization. The resulting 3-(2-aminophenyl)prop-2-yn-1-ol intermediate undergoes an intramolecular cyclization to form the quinoline ring. This can be achieved under basic conditions or through palladium catalysis.[6][7][8]

Caption: Proposed two-step synthesis of quinoline derivatives.

Experimental Protocols

Step 1: Synthesis of 3-(2-aminophenyl)prop-2-yn-1-ol via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound.

Materials:

-

This compound

-

Ammonia source (e.g., benzophenone imine as an ammonia surrogate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), benzophenone imine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Add 1 M HCl (10 mL) and stir for 30 minutes to hydrolyze the imine.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(2-aminophenyl)prop-2-yn-1-ol.

Data Presentation: